molecular formula C10H8N2O4 B14488451 Cyclohex-4-ene-1,2-dicarbonyl diisocyanate CAS No. 63712-56-1

Cyclohex-4-ene-1,2-dicarbonyl diisocyanate

Cat. No.: B14488451
CAS No.: 63712-56-1
M. Wt: 220.18 g/mol
InChI Key: YNXNOIBIHRVDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohex-4-ene-1,2-dicarbonyl diisocyanate is a chemical compound with the molecular formula C10H8N2O4. It contains a cyclohexene ring with two isocyanate groups attached to the 1 and 2 positions. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohex-4-ene-1,2-dicarbonyl diisocyanate can be synthesized through the Diels-Alder reaction. This reaction involves the cycloaddition of a conjugated diene with a dienophile. In this case, butadiene sulfone reacts with maleic anhydride to form cyclohex-4-ene-1,2-cis-dicarboxylic anhydride, which can then be converted to the diisocyanate derivative .

Industrial Production Methods: The industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions. The reaction mixture is heated to facilitate the cycloaddition, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Cyclohex-4-ene-1,2-dicarbonyl diisocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohex-4-ene-1,2-dicarbonyl diisocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohex-4-ene-1,2-dicarbonyl diisocyanate involves its reactivity with nucleophiles. The isocyanate groups can react with nucleophilic sites on other molecules, forming stable urea or carbamate linkages. This reactivity is exploited in various applications, including polymerization and cross-linking reactions .

Comparison with Similar Compounds

    Cyclohex-4-ene-1,2-dicarboxylic acid: Similar structure but lacks isocyanate groups.

    Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate: An ester derivative with different functional groups.

    cis-4-Cyclohexene-1,2-dicarboxylic acid: Another related compound with carboxylic acid groups .

Uniqueness: Cyclohex-4-ene-1,2-dicarbonyl diisocyanate is unique due to the presence of two reactive isocyanate groups, which confer distinct reactivity and versatility in chemical synthesis and industrial applications .

Properties

CAS No.

63712-56-1

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

cyclohex-4-ene-1,2-dicarbonyl isocyanate

InChI

InChI=1S/C10H8N2O4/c13-5-11-9(15)7-3-1-2-4-8(7)10(16)12-6-14/h1-2,7-8H,3-4H2

InChI Key

YNXNOIBIHRVDQD-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)N=C=O)C(=O)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.